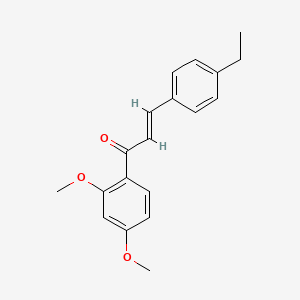

(2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Description

(2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The molecule features a 2,4-dimethoxyphenyl group at the carbonyl end and a 4-ethylphenyl substituent at the distal aromatic ring. The methoxy groups at the 2- and 4-positions of the phenyl ring enhance electron-donating effects, while the ethyl group on the opposing phenyl ring contributes hydrophobic character. This compound belongs to a broader class of chalcones, which are studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-4-14-5-7-15(8-6-14)9-12-18(20)17-11-10-16(21-2)13-19(17)22-3/h5-13H,4H2,1-3H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWFOISUGSZKHX-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of Chalcones

Chalcones are a class of organic compounds characterized by their structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. They are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a specific chalcone that has garnered attention for its potential therapeutic applications.

- Molecular Formula : C19H20O3

- Molecular Weight : 296.37 g/mol

- CAS Number : 786699-15-8

The biological activity of (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is largely attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing it to react with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to significant biological effects.

Anticancer Properties

Research has demonstrated that chalcones, including (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, exhibit potent antiproliferative effects against various cancer cell lines. In particular:

- Cell Cycle Arrest : Studies show that this compound can induce cell cycle arrest at the G2/M phase in melanoma cells. This effect is associated with the modulation of proteins such as cyclin B1 and p21, which are crucial for cell cycle regulation .

- Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases. Increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-xL have been observed .

Antimicrobial Activity

Chalcones have also been studied for their antibacterial properties. Research indicates that (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one shows significant activity against various bacterial strains. The compound's ability to modify antibiotic efficacy has been highlighted in studies focusing on its synergistic effects when combined with traditional antibiotics .

Study 1: Antiproliferative Effects on Melanoma Cells

In an in vitro study, (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one was tested on A2058 and BLM melanoma cell lines. The results indicated:

| Treatment Duration | % Cell Viability | Apoptotic Cells (%) |

|---|---|---|

| 24 hours | 65% | 20% |

| 48 hours | 40% | 45% |

| 72 hours | 25% | 70% |

The compound significantly reduced cell viability over time while increasing the percentage of apoptotic cells .

Study 2: Antibacterial Activity

A study assessing the antibacterial activity of chalcones found that (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one displayed effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Key Observations :

- Electron-Donating Groups (e.g., OCH3, OH) : Enhance solubility and resonance stabilization. For example, hydroxylated analogues (e.g., ) exhibit improved hydrogen-bonding capacity compared to the target compound’s methoxy groups .

- Electron-Withdrawing Groups (e.g., Cl) : Increase reactivity in electrophilic substitution reactions. Chlorinated derivatives (e.g., ) often display stronger antimicrobial activity .

- Bulkier Substituents (e.g., ethyl, biphenyl) : Modify steric interactions and hydrophobicity, influencing membrane permeability in biological systems .

Crystallographic and Conformational Analysis

- The target compound’s E-configuration ensures planar geometry, optimizing conjugation across the α,β-unsaturated system. Similar analogues (e.g., ) confirm that deviations from planarity reduce bioactivity .

- Hirshfeld Surface Analysis : Chlorinated thiophene-containing chalcones () show stronger intermolecular halogen bonding compared to the target compound’s van der Waals-dominated interactions .

Q & A

Basic: What synthetic methodologies are most effective for preparing (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, and how can reaction yields be optimized?

Answer:

The Claisen-Schmidt condensation is the primary method for synthesizing α,β-unsaturated ketones like this compound. A typical protocol involves reacting 2,4-dimethoxyacetophenone with 4-ethylbenzaldehyde in ethanol or methanol under basic conditions (e.g., NaOH or KOH) at 60–80°C for 6–12 hours . Yield optimization requires:

- Catalyst selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Solvent control: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes.

- Temperature modulation: Gradual heating avoids side reactions like retro-aldol decomposition.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Advanced: How do substituents on the aryl rings influence the compound’s electronic structure and reactivity in Diels-Alder reactions?

Answer:

The 2,4-dimethoxyphenyl group donates electron density via methoxy substituents, polarizing the α,β-unsaturated ketone system and enhancing electrophilicity at the β-carbon. This increases reactivity toward dienophiles in cycloadditions. Computational studies (DFT) suggest that the 4-ethylphenyl group introduces steric hindrance, directing regioselectivity in product formation . Experimental validation via NMR kinetics (e.g., monitoring reaction progress with maleic anhydride) confirms faster reaction rates compared to non-substituted analogs .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key signals confirm its structure?

Answer:

- NMR:

- IR: A strong C=O stretch at 1650–1680 cm⁻¹ and C=C stretch at 1600–1620 cm⁻¹ .

- X-ray crystallography: Monoclinic crystal systems (e.g., P21/c) with intermolecular C–H···O hydrogen bonds validate packing arrangements .

Advanced: How can computational modeling predict the compound’s binding affinity for biological targets like kinase enzymes?

Answer:

Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of kinase domains (e.g., PDB: 1ATP) identifies potential binding pockets. Key interactions include:

- Hydrogen bonding between the ketone oxygen and conserved residues (e.g., Lys33 in EGFR).

- π-π stacking of the 4-ethylphenyl group with hydrophobic regions.

MD simulations (GROMACS) assess stability, with RMSD values <2 Å over 100 ns indicating robust binding . Experimental validation via enzyme inhibition assays (IC₅₀) correlates computational predictions with activity .

Basic: What are the major oxidative and reductive derivatives of this compound, and how are they synthesized?

Answer:

- Oxidation: Epoxidation (mCPBA in DCM) yields a 1,2-epoxide derivative. Hydroxylation (OsO₄/NMO) produces diols at the double bond .

- Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the enone to a diketone. Selective reduction (NaBH₄/CeCl₃) targets the carbonyl to form allylic alcohols .

- Substitution: Electrophilic aromatic substitution (nitration with HNO₃/H₂SO₄) introduces nitro groups at the 4-ethylphenyl ring .

Advanced: How do crystallographic data resolve discrepancies in reported biological activity across studies?

Answer:

Crystal structure analysis (e.g., CCDC entries) reveals conformational flexibility in solution vs. solid states. For instance, the enone torsion angle (C1–C2–C3–C4) varies between 170° (solid) and 160° (solution, via NOESY), affecting steric accessibility in biological assays . Contradictory IC₅₀ values in cytotoxicity studies may arise from polymorphic forms, resolved via PXRD screening of batches .

Basic: What solvent systems are optimal for studying the compound’s photophysical properties?

Answer:

- UV-Vis: Use anhydrous DMSO or acetonitrile to avoid solvent interference. λmax for the enone system appears at 320–340 nm (ε ≈ 15,000 M⁻¹cm⁻¹) .

- Fluorescence: Non-polar solvents (toluene) enhance quantum yield (Φ = 0.2–0.3) by reducing solvent quenching .

Advanced: How does the compound’s stability under acidic/basic conditions impact its application in drug delivery systems?

Answer:

- Acidic conditions (pH <3): Rapid hydrolysis of the enone system occurs, forming 2,4-dimethoxybenzoic acid and 4-ethylacetophenone.

- Basic conditions (pH >10): Enolate formation increases solubility but promotes degradation via retro-aldol reactions.

Stabilization strategies include nanoencapsulation (PLGA nanoparticles) or prodrug derivatization (esterification of the ketone) .

Basic: What chromatographic techniques are suitable for analyzing purity, and how are method parameters optimized?

Answer:

- HPLC: C18 column (5 µm, 250 × 4.6 mm), mobile phase = acetonitrile/water (70:30), flow rate = 1 mL/min, UV detection at 254 nm. Retention time ≈ 8.2 min .

- TLC: Silica gel 60 F₂₅₄, hexane/ethyl acetate (7:3), Rf = 0.5. Visualization under UV (254 nm) or iodine vapor .

Advanced: How do structural modifications at the 4-ethylphenyl group alter the compound’s antimicrobial efficacy?

Answer:

Replacing the ethyl group with electron-withdrawing substituents (e.g., Cl, NO₂) enhances activity against Gram-positive bacteria (MIC = 8–16 µg/mL) by increasing membrane permeability. Conversely, bulky groups (tert-butyl) reduce activity due to steric hindrance. SAR studies using Kirby-Bauer assays and logP calculations (CLOGP) validate these trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.